

# The Discovery and Biosynthesis of MM 47755: An Angucycline Antibiotic from Streptomyces

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MM 47755

Cat. No.: B1677347

[Get Quote](#)

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

## Abstract

**MM 47755**, also known as 8-O-Methyltetrangomycin or 6-Deoxy-8-O-methylrabelomycin, is a member of the angucycline class of antibiotics, a significant group of polycyclic aromatic polyketides produced by Streptomyces species. First reported in the late 1980s, **MM 47755** exhibits notable antibacterial and antifungal properties. This document provides a comprehensive technical overview of the discovery, origin, and biosynthesis of **MM 47755**. It includes a summary of its physicochemical properties and biological activity, outlines generalized experimental protocols for the fermentation of the producing Streptomyces strains and the isolation of angucycline antibiotics, and presents a putative biosynthetic pathway based on the established understanding of angucycline biosynthesis. This guide is intended to serve as a valuable resource for researchers in natural product discovery, antibiotic development, and microbial biosynthesis.

## Introduction

The genus Streptomyces is a prolific source of clinically significant antibiotics.[1] These Gram-positive, filamentous bacteria are responsible for producing a vast array of secondary metabolites with diverse biological activities.[2][3] Among these are the angucyclines, the largest group of type II polyketide-derived natural products, characterized by their distinctive benz[a]anthracene core structure.[4]

**MM 47755** is a notable member of the angucycline family, first described in scientific literature in 1989.[5] It is structurally identified as (R)-3-Hydroxy-8-methoxy-3-methyl-3,4-dihydro-tetraphene-1,7,12(2H)-trione. This compound has demonstrated inhibitory activity against a range of Gram-positive bacteria, including multi-resistant strains of *Staphylococcus aureus*.

This whitepaper details the discovery of **MM 47755** from a *Streptomyces* species, its physicochemical characteristics, and its biological activities. Furthermore, it provides an in-depth look at the generalized methodologies for its production and isolation and illustrates its putative biosynthetic pathway.

## Physicochemical Properties and Biological Activity of MM 47755

**MM 47755** is a yellow solid that is soluble in DMSO, methanol, and acetone. Its identity is typically confirmed through <sup>1</sup>H-NMR and optical rotation. The key physicochemical properties are summarized in the table below.

Property	Value
Molecular Formula	C <sub>20</sub> H <sub>16</sub> O <sub>5</sub>
Molecular Weight	336.3 g/mol
CAS Number	117620-87-8
Appearance	Yellow Solid
Synonyms	8-O-Methyltetrangomycin, 6-Deoxy-8-O-methylrabelomycin

Table 1: Physicochemical Properties of **MM 47755**

**MM 47755** has reported antibacterial and antifungal activities. Its minimum inhibitory concentrations (MICs) against several bacterial strains are presented in the following table.

Organism	MIC (µg/mL)
Staphylococcus aureus Smith	12.5
Staphylococcus aureus MS9610 (multi-resistant)	12.5
Micrococcus luteus PCI 1001	25
Bacillus subtilis NRRLB-558	12.5

Table 2: Antibacterial Activity of **MM 47755**

## Discovery and Origin

**MM 47755** was first reported by Gilpin et al. in 1989 as a new benz[a]anthracene antibiotic isolated from a *Streptomyces* species.<sup>[5]</sup> The producing organism was obtained from a soil sample. The discovery was part of a screening program aimed at identifying novel antibacterial agents from natural sources. The initial characterization of **MM 47755** involved techniques such as thin-layer chromatography and magnetic resonance spectroscopy to elucidate its structure.<sup>[5]</sup>

## Experimental Protocols

While the specific details from the original discovery papers are not fully available, this section outlines generalized and representative experimental protocols for the fermentation of *Streptomyces* species to produce angucycline antibiotics and the subsequent isolation and purification of these compounds.

### Fermentation of the Producing *Streptomyces* Strain

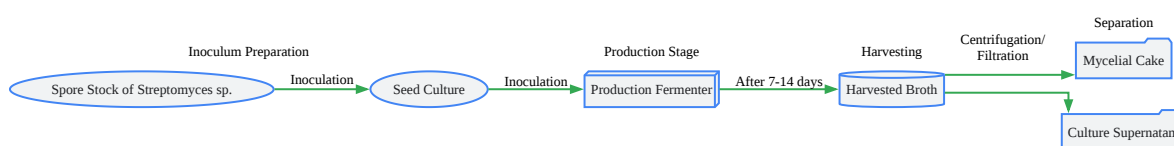
The production of angucyclines like **MM 47755** is typically achieved through submerged fermentation of the producing *Streptomyces* strain. The optimization of fermentation conditions is critical for maximizing the yield of the desired secondary metabolite.

#### 4.1.1 Culture Media and Conditions

A variety of media can be used for the cultivation of *Streptomyces* and the production of antibiotics. A typical production medium might consist of a carbon source (e.g., glucose, starch,

glycerol), a nitrogen source (e.g., yeast extract, peptone, soybean meal), and mineral salts. The pH of the medium is generally maintained between 6.0 and 8.0. Fermentation is carried out in shake flasks or bioreactors at a temperature between 28°C and 30°C for a period of 7 to 14 days with continuous agitation to ensure adequate aeration.[6][7]

#### 4.1.2 Fermentation Workflow



[Click to download full resolution via product page](#)

Caption: A generalized workflow for the fermentation of *Streptomyces* to produce antibiotics.

## Isolation and Purification of MM 47755

The isolation and purification of angucycline antibiotics from the fermentation broth is a multi-step process involving extraction and chromatography.

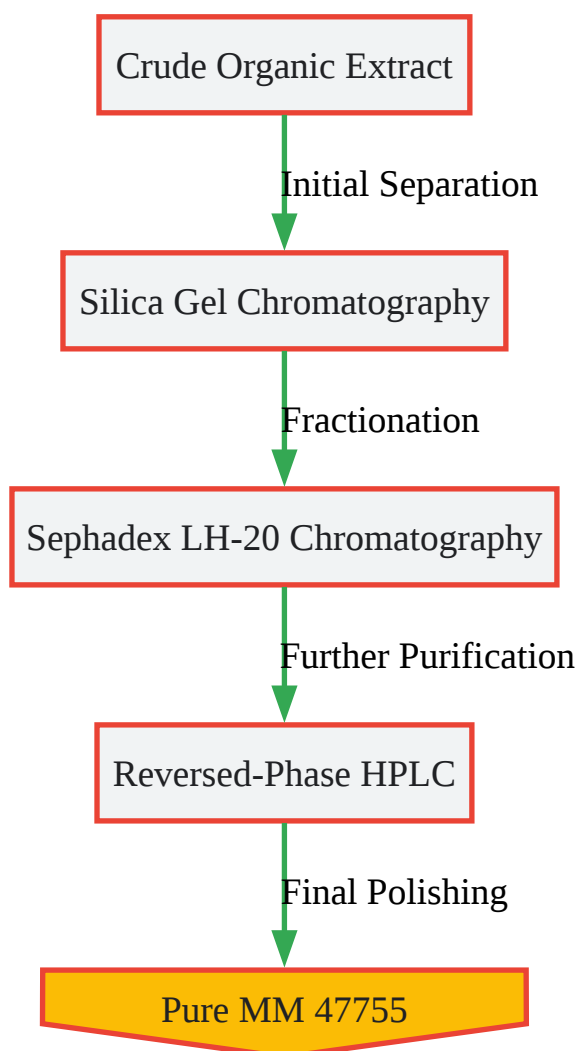
#### 4.2.1 Extraction

Following fermentation, the culture broth is separated into the mycelial cake and the supernatant by centrifugation or filtration. The bioactive compound, **MM 47755**, can be present in both the mycelium and the supernatant. The mycelium is typically extracted with an organic solvent such as acetone or methanol. The supernatant is extracted with a water-immiscible organic solvent like ethyl acetate or chloroform. The organic extracts are then combined and concentrated under reduced pressure.

#### 4.2.2 Chromatographic Purification

The crude extract is subjected to a series of chromatographic steps to purify **MM 47755**. This often involves:

- **Silica Gel Chromatography:** The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of hexane and ethyl acetate or chloroform and methanol, to separate compounds based on polarity.
- **Sephadex LH-20 Chromatography:** Fractions containing **MM 47755** are further purified using size-exclusion chromatography on a Sephadex LH-20 column, typically with methanol as the eluent.
- **High-Performance Liquid Chromatography (HPLC):** The final purification is often achieved using reversed-phase HPLC with a C18 column and a gradient of acetonitrile and water as the mobile phase.



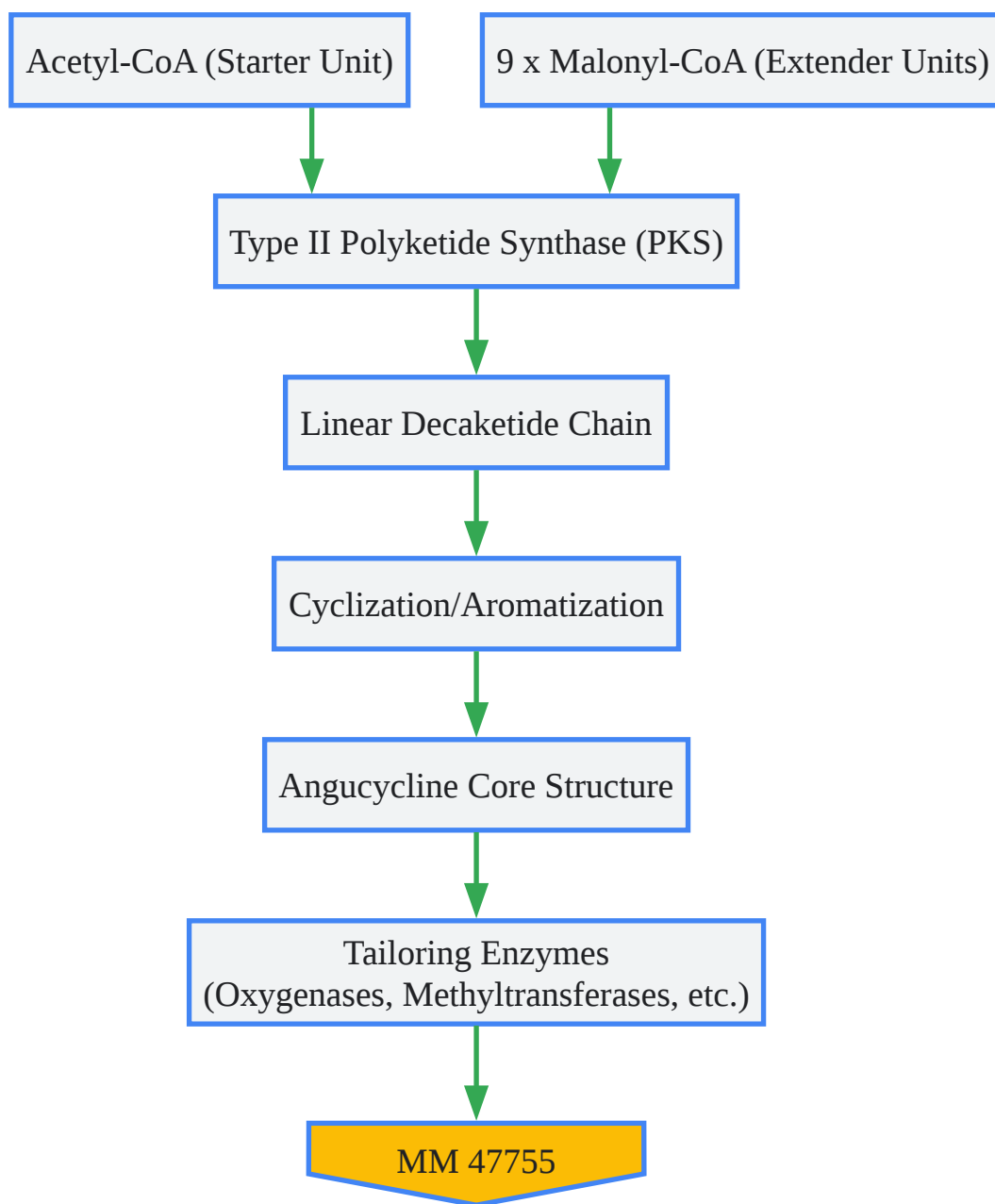
[Click to download full resolution via product page](#)

Caption: A typical workflow for the isolation and purification of angucycline antibiotics.

## Biosynthesis of MM 47755

**MM 47755** belongs to the angucycline class of aromatic polyketides, which are synthesized by type II polyketide synthases (PKS).[8] The biosynthesis of the angucycline core involves the iterative condensation of acetate units to form a linear polyketide chain, which then undergoes a series of cyclization and aromatization reactions.

The biosynthesis of **MM 47755** is proposed to start with a starter unit, likely acetyl-CoA, followed by the addition of nine malonyl-CoA extender units to form a decaketide. This polyketide chain is then folded and cyclized to form the characteristic angular tetracyclic benz[a]anthracene skeleton. Subsequent tailoring reactions, including hydroxylations, dehydrations, and O-methylation, lead to the final structure of **MM 47755**.



[Click to download full resolution via product page](#)

Caption: A putative biosynthetic pathway for **MM 47755**.

## Conclusion

**MM 47755** is a significant member of the angucycline family of antibiotics with promising antibacterial activity. Its discovery from a *Streptomyces* species highlights the continued importance of these microorganisms as a source of novel bioactive compounds. While the specific details of its original discovery and production are not widely available, generalized

protocols for the fermentation of *Streptomyces* and the isolation of angucyclines provide a solid framework for its production and further study. The elucidation of its biosynthetic pathway, rooted in the well-understood mechanisms of type II polyketide synthesis, opens avenues for biosynthetic engineering to generate novel analogs with improved therapeutic properties. This technical guide serves as a foundational resource for researchers aiming to explore the potential of **MM 47755** and other angucycline antibiotics in the ongoing search for new antimicrobial agents.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Isolation, structure elucidation and biological activity of angucycline antibiotics from an epiphytic yew streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Stress-Driven Discovery of New Angucycline-Type Antibiotics from a Marine *Streptomyces pratensis* NA-ZhouS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Angucyclines: Biosynthesis, mode-of-action, new natural products, and synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MM 47755, a new benz[a]anthracene antibiotic from a streptomycete - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. Optimal Conditions for Antimicrobial Metabolites Production from a New *Streptomyces* sp. RUPA-08PR Isolated from Bangladeshi Soil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biosynthesis of Polyketides in *Streptomyces* [mdpi.com]
- To cite this document: BenchChem. [The Discovery and Biosynthesis of MM 47755: An Angucycline Antibiotic from *Streptomyces*]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1677347#mm-47755-discovery-and-origin-from-streptomyces]



**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)